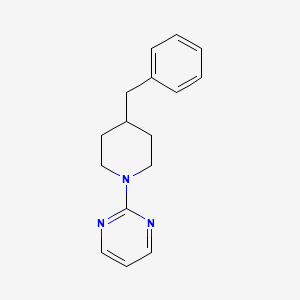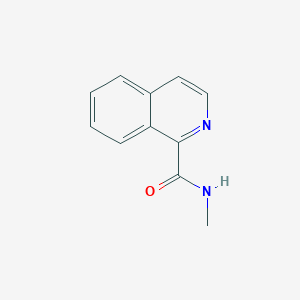![molecular formula C19H20N8 B15116589 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15116589.png)
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a combination of pyrazole, pyridazine, piperazine, and pyridine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Formation of the pyrazole ring: This step involves the cyclization of appropriate diketones with hydrazine derivatives.
Synthesis of the pyridazine ring: The pyrazole derivative is then reacted with suitable reagents to form the pyridazine ring.
Formation of the piperazine ring: The pyridazine derivative is further reacted with ethylenediamine or similar compounds to form the piperazine ring.
Coupling with pyridine-3-carbonitrile: Finally, the piperazine derivative is coupled with pyridine-3-carbonitrile under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical products.
作用機序
The mechanism of action of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile: shares structural similarities with other pyrazole, pyridazine, and piperazine derivatives.
Similar compounds: include this compound derivatives with different substituents on the pyrazole or pyridazine rings.
Uniqueness
- The unique combination of pyrazole, pyridazine, piperazine, and pyridine moieties in this compound provides distinct chemical and biological properties.
- Its potential for diverse chemical reactions and biological activities makes it a valuable compound for research and development.
特性
分子式 |
C19H20N8 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H20N8/c1-14-12-15(2)27(24-14)18-6-5-17(22-23-18)25-8-10-26(11-9-25)19-16(13-20)4-3-7-21-19/h3-7,12H,8-11H2,1-2H3 |
InChIキー |
WNFIQMNBSLAKJM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=C(C=CC=N4)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Methoxyethyl)-1-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B15116508.png)

![[2-(4,6-difluoro-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B15116523.png)
![6-cyclopropyl-N-{[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B15116528.png)
![4-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine](/img/structure/B15116530.png)
![2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B15116546.png)
amino}pyridine-2-carboxamide](/img/structure/B15116554.png)
![3-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15116559.png)

![1-(3-Methoxyphenyl)-4-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyrrolidin-2-one](/img/structure/B15116571.png)
![4-(Fluoromethyl)-1-[4-(piperidine-1-sulfonyl)benzoyl]piperidine](/img/structure/B15116578.png)
![2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(oxolane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15116583.png)
![1-(3-Methoxyphenyl)-4-[(pyridin-2-yl)methyl]piperazine](/img/structure/B15116584.png)
![3-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-5-fluoropyridine](/img/structure/B15116586.png)
